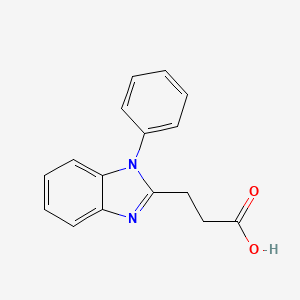

3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid

Description

3-(1-Phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid is a heterocyclic compound featuring a benzodiazole core substituted with a phenyl group at the N-1 position and a propanoic acid moiety at the C-2 position.

Properties

IUPAC Name |

3-(1-phenylbenzimidazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-16(20)11-10-15-17-13-8-4-5-9-14(13)18(15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOHJQTXBPSUKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid typically involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with phenylacetic acid under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The reaction conditions are optimized to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: Utilized in the development of new materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Implications

- Medicinal Chemistry : The phenyl and sulfamoyl derivatives show promise in targeting enzymes (e.g., thromboxane synthetase ), while tetrazole analogs offer metabolic stability.

- Material Science : Aromatic substituents (phenyl, benzimidazole) enhance π-stacking in supramolecular assemblies.

- Synthetic Optimization : Alkyl and sulfanyl linkages require tailored synthetic routes to avoid N- vs. S-substitution side reactions .

Biological Activity

3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid is a benzimidazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, antiviral, and anticancer therapies. This article provides an in-depth exploration of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

- IUPAC Name : 3-(1-phenylbenzimidazol-2-yl)propanoic acid

- CAS Number : 748792-94-1

- Molecular Formula : C16H14N2O2

- Molecular Weight : 270.30 g/mol

Synthesis

The synthesis of 3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid typically involves the cyclization of o-phenylenediamine with a carboxylic acid derivative, often phenylacetic acid. The reaction is usually conducted under acidic conditions with dehydrating agents like polyphosphoric acid or concentrated sulfuric acid at elevated temperatures. Recent advancements in continuous flow reactors and microwave-assisted synthesis have optimized yield and purity levels for industrial applications .

Antimicrobial Activity

Research indicates that 3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell receptors. However, further research is needed to fully elucidate these mechanisms and establish effective dosages .

Anticancer Potential

One of the most promising areas of research for this compound is its anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Specifically, it has shown the ability to inhibit enzymes that promote tumor growth, making it a potential therapeutic agent in oncology .

The biological activity of 3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as proliferation and metabolism.

- Receptor Modulation : It can bind to receptors on cell surfaces, altering signal transduction pathways that affect cell growth and differentiation .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.